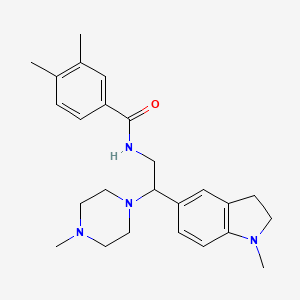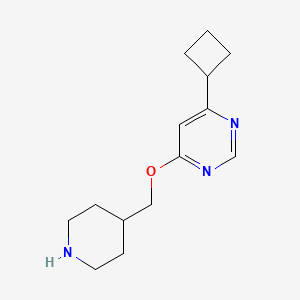
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide" is a structurally complex molecule that may be related to the field of medicinal chemistry due to the presence of benzamide and piperazine moieties, which are often found in pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological evaluation of related benzamide derivatives and the synthesis of new amides containing an N-methylpiperazine fragment are discussed, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives, as reported in the first paper, involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, to create a series of substituted benzamides . The second paper describes the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which is achieved through reactions with 4-chlorobenzoyl chloride and other intermediates . These methods could potentially be adapted for the synthesis of "3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide" by incorporating the appropriate indolinyl and methylpiperazinyl substituents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amide nitrogen. The substitution pattern on the benzene ring and the nature of the amide substituents can significantly influence the molecular conformation and, consequently, the biological activity of these compounds . Similarly, the structure of N-methylpiperazine amides is defined by the piperazine ring and its substitution, which can affect the compound's ability to interact with biological targets .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can involve interactions with various enzymes, as indicated by their screening against different types of alkaline phosphatases and ecto-5'-nucleotidases . The reactivity of N-methylpiperazine amides may include reactions with nucleophiles, as demonstrated by the synthesis of substituted benzamides through reactions with imidazole and quinolin-5-amine . These reactions are crucial for the modification of the molecular structure to achieve desired biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives and N-methylpiperazine amides are not explicitly detailed in the provided papers. However, it can be inferred that these properties would be influenced by factors such as the degree of substitution, the presence of electron-donating or electron-withdrawing groups, and the overall molecular geometry . These properties are essential for determining the solubility, stability, and bioavailability of the compounds, which are critical parameters in drug design and development.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Staining
Compounds related to Hoechst 33258, a synthetic dye, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding property makes them valuable tools in cell biology for chromosome and nuclear staining, facilitating the analysis of nuclear DNA content and the study of plant chromosomes. Beyond staining, Hoechst derivatives have applications as radioprotectors and topoisomerase inhibitors, underscoring their utility in designing rational drugs and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antimicrobial Scaffold Potential
Benzoxazinoids, which include benzoxazinones and benzoxazolinones, are specialized metabolites with potential as antimicrobial scaffolds. They demonstrate roles in plant defense against biological threats and allelopathy. The 1,4-benzoxazin-3-one backbone, in particular, has been shown to serve as a promising scaffold for designing new antimicrobial compounds, indicating the potential for similar structures to be developed into effective antimicrobial agents with applications in combating pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).
Biofouling Prevention in Water Treatment
In the context of reverse osmosis (RO) technologies for fresh water supply, the prevention of biofouling in polyamide membranes is a significant challenge. Research into non-oxidizing biocides, including 2,2-dibromo-3-nitropropionamide (DBNPA) and 2-methyl-4-isothiazolin-3-one (MIT), explores their efficacy in preventing biofouling. These studies highlight the importance of finding economic, eco-friendly, and safe antifouling agents to ensure sustainable water supply, suggesting that similar compounds could be developed for application in RO systems (Da-Silva-Correa et al., 2022).
Insight into Chemical Synthesis and Drug Development
The design and synthesis of competitive, small-molecule inhibitors for medical applications, such as antithrombotic agents, illustrate the significance of chemical research in drug development. Studies on inhibitors of Factor Xa, for example, showcase the progression from conceptualization to the realization of potent, selectively bioavailable inhibitors, indicating the critical role of chemical synthesis in advancing medical science (Pauls, Ewing, & Choi-Sledeski, 2001).
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c1-18-5-6-22(15-19(18)2)25(30)26-17-24(29-13-11-27(3)12-14-29)20-7-8-23-21(16-20)9-10-28(23)4/h5-8,15-16,24H,9-14,17H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJNTHLLYBNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[(2-Oxopyridin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2538153.png)
![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538154.png)



![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)


![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)
![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2538169.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)

